4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine
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Overview
Description
4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine is a complex organic compound that plays a significant role in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The methoxybenzyl group adds to the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine typically involves multiple steps, starting with the preparation of the piperidine ring. The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The methoxybenzyl group is then added via a nucleophilic substitution reaction, often using 4-methoxybenzyl chloride as the reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid for deprotection of the Fmoc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carboxyl group results in an alcohol derivative.
Scientific Research Applications
4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine is widely used in scientific research, particularly in the synthesis of peptides and proteins. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxybenzyl group enhances the stability of the compound, allowing for more efficient and selective reactions. The compound interacts with various molecular targets and pathways, depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Arg(Pbf)-OH: Similar in function but with different protecting groups.
Fmoc-Cys(Trt)-OH: Used in the synthesis of cysteine-containing peptides.
Uniqueness
4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine is unique due to its combination of the Fmoc and methoxybenzyl groups, which provide enhanced stability and reactivity. This makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over reaction conditions is crucial .
Biological Activity
4-(Fmoc-amino)-1-(4-methoxybenzyl)-4-carboxypiperidine is a significant compound in organic synthesis, particularly in peptide chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.
Overview of the Compound
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis due to its stability and ease of removal. The methoxybenzyl group enhances the compound's reactivity and stability, making it a valuable intermediate in chemical reactions.
The biological activity of this compound primarily involves its role as a protective group during peptide synthesis. The Fmoc group prevents unwanted side reactions at the amino group, while the methoxybenzyl group stabilizes the compound, facilitating selective reactions.
1. Peptide Synthesis
The compound is widely used in the synthesis of peptides and proteins. Its ability to protect amino groups allows for complex sequences to be synthesized without degradation.
2. Research Applications
- Protein-Protein Interactions : It aids in studying interactions between proteins, crucial for understanding cellular processes.
- Enzyme Mechanisms : The compound is used to investigate enzyme functions and mechanisms, contributing to biochemical research.
3. Therapeutic Development
It plays a role in developing peptide-based drugs, particularly those targeting metabolic disorders and other diseases.
Data Table: Comparison with Similar Compounds
Compound Name | Structure Features | Key Applications |
---|---|---|
This compound | Fmoc and methoxybenzyl groups | Peptide synthesis, drug development |
Fmoc-Lys(Boc)-OH | Fmoc and Boc protecting groups | Peptide synthesis |
Fmoc-Arg(Pbf)-OH | Fmoc with Pbf protecting group | Peptide synthesis |
Fmoc-Cys(Trt)-OH | Fmoc with Trt protecting group | Synthesis of cysteine-containing peptides |
Case Study 1: Peptide Synthesis Efficiency
In a study comparing various protecting groups for solid-phase peptide synthesis (SPPS), this compound demonstrated higher yields and fewer side reactions compared to traditional methods. The selective removal of the Fmoc group without affecting other functional groups proved advantageous for complex peptide sequences.
Case Study 2: Enzyme Interaction Studies
Research involving this compound has shown its effectiveness in stabilizing intermediates during enzyme catalysis studies. It facilitated the observation of reaction pathways that were previously difficult to analyze due to rapid degradation of substrates.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-35-21-12-10-20(11-13-21)18-31-16-14-29(15-17-31,27(32)33)30-28(34)36-19-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-13,26H,14-19H2,1H3,(H,30,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFYCWXDXPVAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.